molecular formula C25H17F3N2O2 B11513689 N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide

N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide

Cat. No.: B11513689
M. Wt: 434.4 g/mol
InChI Key: SWJRWPOBOGJNAR-UHFFFAOYSA-N
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Description

N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a trifluoromethyl group, and a nicotinamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide typically involves multiple steps:

    Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with Nicotinamide: The final step involves coupling the biphenyl-4-yloxy-5-trifluoromethyl intermediate with nicotinamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide moiety, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of biphenyl quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it valuable in the study of biochemical pathways and drug discovery.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the trifluoromethyl group enhances binding affinity through electronic effects. The nicotinamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Biphenyl-4-yloxy)-phenyl]-nicotinamide: Lacks the trifluoromethyl group, resulting in different electronic properties and potentially lower binding affinity.

    N-[2-(Biphenyl-4-yloxy)-5-methyl-phenyl]-nicotinamide: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.

Uniqueness

N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where high binding affinity and stability are required.

Properties

Molecular Formula

C25H17F3N2O2

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-(4-phenylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C25H17F3N2O2/c26-25(27,28)20-10-13-23(22(15-20)30-24(31)19-7-4-14-29-16-19)32-21-11-8-18(9-12-21)17-5-2-1-3-6-17/h1-16H,(H,30,31)

InChI Key

SWJRWPOBOGJNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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